molecular formula C3H9AsO2 B14644326 Methyl dimethylarsinate CAS No. 53106-49-3

Methyl dimethylarsinate

Cat. No.: B14644326
CAS No.: 53106-49-3
M. Wt: 152.02 g/mol
InChI Key: BORJNLRXLBVCPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dimethylarsinate can be synthesized through the methylation of arsenite using S-adenosyl-L-methionine as a methyl donor. The reaction involves the enzyme arsenite methyltransferase, which catalyzes the transfer of methyl groups to arsenite, forming methylarsonate and subsequently dimethylarsinate .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis methods that optimize the reaction conditions for higher yields. These methods often employ liquid chromatography with an anion exchange column and a nitrate/phosphate mobile phase coupled with inductively coupled plasma-tandem mass spectrometry to analyze and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl dimethylarsinate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated arsenic species, such as monomethyl arsonous acid and dimethyl arsenic acid .

Scientific Research Applications

Methyl dimethylarsinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl dimethylarsinate involves its interaction with various molecular targets and pathways. The compound is known to be metabolized by arsenite methyltransferase, which facilitates its methylation and subsequent transformation into less toxic forms . This process is crucial for the detoxification of arsenic in biological systems.

Comparison with Similar Compounds

  • Monomethyl arsonous acid (MMA III)
  • Dimethyl arsenic acid (DMA V)
  • Trimethyl arsenic acid (TMA)

Comparison: Methyl dimethylarsinate is unique due to its specific methylation pattern and its role in the biotransformation of arsenic. Compared to monomethyl arsonous acid and dimethyl arsenic acid, it is a more advanced methylation product, indicating a higher degree of detoxification. Trimethyl arsenic acid, on the other hand, represents an even further methylated and less toxic form .

Properties

CAS No.

53106-49-3

Molecular Formula

C3H9AsO2

Molecular Weight

152.02 g/mol

IUPAC Name

dimethylarsoryloxymethane

InChI

InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3

InChI Key

BORJNLRXLBVCPO-UHFFFAOYSA-N

Canonical SMILES

CO[As](=O)(C)C

Origin of Product

United States

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